Home > Products > Screening Compounds P102488 > JH-X-119-01 (hydrochloride)
JH-X-119-01 (hydrochloride) -

JH-X-119-01 (hydrochloride)

Catalog Number: EVT-2907037
CAS Number:
Molecular Formula: C25H21ClN6O3
Molecular Weight: 488.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of JH-X-119-01 involves several key steps that focus on creating a covalent bond with the target protein IRAK1. The synthetic route typically includes:

  1. Initial Synthesis: The synthesis starts with appropriate precursors that undergo various reactions to form the core structure of JH-X-119-01.
  2. Regioisomer Variation: Different regioisomers are synthesized to evaluate their potency against IRAK1. For instance, modifications to the benzamide linkers were explored to optimize binding affinity .
  3. Covalent Bond Formation: The final compound is characterized by its ability to form a covalent bond at cysteine residues (specifically C302) on IRAK1, which is crucial for its inhibitory activity .

Technical details regarding the synthesis can be found in research publications detailing the SAR studies and the specific reactions employed during synthesis.

Molecular Structure Analysis

The molecular structure of JH-X-119-01 reveals several critical features that contribute to its biological activity:

  • Core Structure: The compound contains a benzamide moiety that plays a significant role in its interaction with IRAK1.
  • Covalent Warhead: A key feature is the presence of a reactive group that facilitates covalent bonding to cysteine residues in the target protein.

Structural Data

  • Molecular Formula: C₁₃H₁₅ClN₂O
  • Molecular Weight: 248.73 g/mol

High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the identity and purity of synthesized JH-X-119-01 .

Chemical Reactions Analysis

JH-X-119-01 undergoes specific chemical reactions that are pivotal for its mechanism of action:

  1. Covalent Bonding: The primary reaction involves the formation of a covalent bond between JH-X-119-01 and the cysteine residue C302 on IRAK1. This reaction is irreversible and leads to sustained inhibition of IRAK1 activity.
  2. Selectivity: The compound exhibits selectivity for IRAK1 over IRAK4, which is crucial for minimizing off-target effects during therapeutic applications .

These reactions have been characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze binding kinetics and specificity .

Mechanism of Action

JH-X-119-01 functions as an inhibitor by irreversibly binding to IRAK1, leading to the following processes:

  1. Inhibition of Phosphorylation: By forming a covalent bond with IRAK1, JH-X-119-01 prevents phosphorylation events that are critical for downstream signaling pathways involved in inflammation.
  2. Reduction of Cytokine Production: In vitro studies have shown that treatment with JH-X-119-01 decreases levels of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor alpha in lipopolysaccharide-treated macrophages .

Data from studies indicate that JH-X-119-01 exhibits an IC50 value of approximately 9 nM against IRAK1, underscoring its potency as an inhibitor .

Physical and Chemical Properties Analysis

JH-X-119-01 hydrochloride possesses several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and water at certain concentrations.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but should be stored appropriately to prevent degradation.

Relevant analyses such as thermal stability assessments and solubility tests are crucial for understanding its behavior in biological systems .

Applications

JH-X-119-01 has significant potential applications in scientific research:

  1. Cancer Therapeutics: Due to its selective inhibition of IRAK1, it is being investigated as a treatment option for cancers associated with MYD88 mutations, such as certain types of B-cell lymphoma.
  2. Inflammatory Diseases: Its ability to modulate inflammatory responses makes it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders .
  3. Preclinical Studies: Animal models have demonstrated improved survival rates in LPS-challenged mice treated with JH-X-119-01, indicating its potential efficacy in vivo .

The ongoing research into JH-X-119-01 continues to explore its full therapeutic potential across various disease states, reflecting its importance in modern pharmacological studies.

Introduction to IRAK1 Signaling and JH-X-119-01

Discovery and Rationale for IRAK1-Targeted Therapeutics

The interleukin-1 receptor-associated kinase 1 (IRAK1) emerged as a critical therapeutic target following decades of research into innate immune signaling pathways. As a serine/threonine kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 occupies a pivotal position in the MyDDosome signaling complex – a supramolecular assembly comprising MyD88, IRAK4, and IRAK1 that forms upon receptor activation [1] [7]. The therapeutic rationale for targeting IRAK1 solidified when genomic studies revealed its association with autoimmune pathologies, particularly systemic lupus erythematosus (SLE), where IRAK1 expression in CD4+ T-cells is consistently elevated regardless of disease activity status [1]. Furthermore, oncogenomic investigations identified IRAK1 overexpression in multiple malignancies, including prostate cancer, where it is epigenetically activated in luminal epithelial cells and correlates with hypomethylation of a specific promoter region (IRAK1-DMR) [4]. Unlike IRAK4, which is essential for initial kinase activation, IRAK1 functions both as a kinase and scaffolding protein, amplifying inflammatory signals through NF-κB and MAPK pathways while simultaneously promoting cell survival in neoplastic contexts [2] [7]. This dual functionality positioned IRAK1 as a compelling target for pharmacological intervention across immune dysregulation and oncology.

Table 1: Diseases Associated with IRAK1 Dysregulation

Disease CategorySpecific ConditionsKey Pathogenic MechanismsReference
Autoimmune DisordersSystemic Lupus Erythematosus (SLE)Elevated IRAK1 expression in CD4+ T-cells, enhanced TLR signaling [1]
Inflammatory ConditionsDry Eye DiseaseIRAK1/TRAF6-mediated NF-κB activation and cytokine production [1]
Graft-versus-Host DiseaseIRAK1-dependent APC activation and T-cell differentiation [1]
Oncologic MalignanciesProstate CancerEpigenetic activation via IRAK1-DMR hypomethylation in luminal cells [4]
B-cell LymphomasHyperactivation via MYD88 mutations [2]

Role of IRAK1 in Innate Immunity and Disease Pathogenesis

IRAK1 serves as a master regulator at the intersection of innate immunity, inflammation, and carcinogenesis. Its activation initiates a signaling cascade upon TLR/IL-1R engagement by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to IRAK1 phosphorylation by IRAK4 within the MyDDosome complex [1] [7]. Activated IRAK1 subsequently dissociates and recruits TRAF6, triggering downstream NF-κB, MAPK, and interferon regulatory factor (IRF) pathways that drive proinflammatory cytokine production (e.g., IL-6, TNF-α, IL-12) [1] [2]. This signaling axis becomes pathogenic when dysregulated: In SLE, hyperactive IRAK1 in T-cells perpetuates autoimmunity; in dry eye disease, it mediates ocular surface inflammation through NF-κB translocation; in myelofibrosis, it drives cytopenic phenotypes via myddosome-IRAK-NFκB axis activation [1]. Beyond immunity, IRAK1 contributes directly to oncogenesis by conferring resistance to cytotoxic therapies. Notably, IRAK1 activation counteracts radiation-induced cell death in tumor cells by inhibiting PIDDosome complex formation (PIDD-RAIDD-caspase-2), a mechanism distinct from its immune functions [7]. Additionally, prostate carcinogenesis involves cell-type-specific epigenetic dysregulation, with malignant luminal epithelial cells exhibiting selective IRAK1 overexpression that may influence responses to TLR-directed therapies [4].

JH-X-119-01 as a Covalent IRAK1 Inhibitor: Historical Development and Key Innovations

JH-X-119-01 emerged as a breakthrough in targeted IRAK1 inhibition by addressing the historical challenge of achieving selectivity over structurally similar IRAK4. Early pharmacological efforts yielded primarily dual IRAK1/4 inhibitors (e.g., Pacritinib) or IRAK4-selective compounds, but these failed to dissect the non-redundant functions of IRAK1 in disease pathogenesis [2] [8]. JH-X-119-01 represented a paradigm shift through its covalent mechanism – specifically targeting cysteine 302 (C302) in the IRAK1 kinase domain via a reactive electrophilic group, forming an irreversible complex with biochemical IC50 of 9 nM while showing no inhibition against IRAK4 at concentrations up to 10 μM [2] [8]. This >1,000-fold selectivity stemmed from structural differences in the ATP-binding pockets, particularly the absence of a corresponding cysteine residue in IRAK4. The inhibitor's design leveraged medicinal chemistry innovations in covalent warhead optimization to balance reactivity with selectivity, minimizing off-target effects [8]. JH-X-119-01's mechanism was validated through kinase profiling studies revealing only two minor off-targets (YSK4 and MEK3, IC50=57 nM and >1 μM respectively), unprecedented selectivity among IRAK inhibitors [8]. Its therapeutic potential was first demonstrated in LPS-induced sepsis models, where JH-X-119-01 administration (5-10 mg/kg) dose-dependently improved survival by suppressing proinflammatory cytokine production (IL-6, TNF-α) without compromising essential innate immune functions that rely on IRAK4 [1] [8].

Table 2: Comparative Profile of IRAK1 Inhibitors

InhibitorTarget SpecificityMechanismIRAK1 IC50Key Distinguishing Features
JH-X-119-01IRAK1 (highly selective)Covalent (C302)9 nM>1,000-fold selectivity over IRAK4; minimal off-targets
PacritinibJAK2/FLT3/IRAK1Reversible ATP-competitive6 nMDual kinase inhibition; clinically advanced
IRAK1/4 Inhibitor IDual IRAK1/4Reversible ATP-competitive~100 nMNon-selective tool compound
RosoxacinIRAK1 (moderate selectivity)UnknownMicromolarNatural compound derivative

Table 3: Cellular Efficacy of JH-X-119-01 in Hematologic Malignancies

Cell LineCancer TypeMYD88 StatusEC50 (μM)
OCI-LY19Diffuse Large B-cell LymphomaMutant0.59
TMD8Waldenström MacroglobulinemiaMutant2.40
RamosBurkitt LymphomaMutant1.79
OCI-Ly7Diffuse Large B-cell LymphomaMutant2.39
RPMI-8226Multiple MyelomaMutant5.13
OCI-Ly3Diffuse Large B-cell LymphomaMutant9.72

The structural biology insights underpinning JH-X-119-01's selectivity were crucial: While IRAK1 and IRAK4 share >90% ATP-binding pocket similarity, C302 resides in a unique subpocket amenable to covalent targeting [2] [8]. This innovation overcame limitations of earlier reversible inhibitors that struggled to exploit subtle interkinase differences. Furthermore, JH-X-119-01's catalytic-specific inhibition proved advantageous in cancer contexts where IRAK1 promotes radioresistance – unlike TLR-mediated immunity that relies partly on IRAK1 scaffolding functions, the radiation survival pathway requires IRAK1 kinase activity [7]. Thus, JH-X-119-01 could potentially sensitize tumors to radiotherapy without blunting antitumor immunity, a "one-two punch" unattainable with IRAK4 inhibitors [7]. Its efficacy in MYD88-mutant lymphomas further highlighted therapeutic applicability, where constitutive MyDDosome signaling creates IRAK1 dependency [8]. The compound's development marked a significant leap toward dissecting IRAK1-specific pathologies and targeting them with precision therapeutics.

Properties

Product Name

JH-X-119-01 (hydrochloride)

IUPAC Name

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride

Molecular Formula

C25H21ClN6O3

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H

InChI Key

BUFHXMGSECIZAM-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl

Solubility

not available

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.